2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine
CAS No.: 881040-51-3
Cat. No.: VC8477025
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
![2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine - 881040-51-3](/images/structure/VC8477025.png)
Specification
CAS No. | 881040-51-3 |
---|---|
Molecular Formula | C15H12N2O2 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | 2-(1,3-benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C15H12N2O2/c1-10-3-2-6-17-8-12(16-15(10)17)11-4-5-13-14(7-11)19-9-18-13/h2-8H,9H2,1H3 |
Standard InChI Key | UAUHKCLMVOLVKM-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. The 1,3-benzodioxol-5-yl substituent introduces an electron-rich aromatic system, while the methyl group at position 8 contributes to steric and electronic modulation. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 252.27 g/mol | |
CAS Registry Number | 881040-51-3 | |
Purity (Commercial) | 95% |
X-ray crystallographic studies of analogous imidazo[1,2-a]pyridine derivatives reveal planar geometries with minimal structural distortion from substituents, even bulky groups like adamantyl or biphenyl . This suggests that the 1,3-benzodioxol-5-yl and methyl groups in the target compound likely occupy positions that optimize molecular packing without disrupting aromatic conjugation .
Synthetic Strategies and Optimization
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between α-haloketones and 2-aminopyridines under basic conditions . For 2-(1,3-benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine, a plausible route involves:
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Formation of the Imidazo Core: Reacting 2-amino-8-methylpyridine with an α-haloketone derivative of 1,3-benzodioxol-5-yl.
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Oxidative Cross-Dehydrogenative Coupling (CDC): As demonstrated in related systems , CDC reactions using acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C can facilitate cyclization and dehydrogenation steps.
Critical parameters for optimizing yield include:
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Acid Catalyst: Acetic acid enhances protonation of intermediates, accelerating cyclization . Excess acid (>6 equivalents) risks forming byproducts like triazolo derivatives .
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Atmosphere: Molecular oxygen drives oxidative dehydrogenation, achieving yields >90% in analogous reactions . Inert atmospheres (e.g., argon) reduce yields to <10% .
The 1,3-benzodioxol moiety may also confer anti-inflammatory or neuroprotective effects, as seen in related benzodioxol-containing drugs .
Supplier | Country | Purity | Packaging |
---|---|---|---|
American Custom Chemicals | USA | 95% | 5 mg |
Ajinomoto Bio-Pharma | India | 95% | 5 mg |
Bio-Farma Solutions | United Kingdom | 95% | 5 mg |
Recent modifications to the compound (last updated April 2025) suggest ongoing interest in its optimization , though clinical data remain unpublished.
Challenges and Future Directions
Despite its promise, several challenges hinder the development of 2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine:
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Synthetic Complexity: Multi-step synthesis and sensitivity to reaction conditions necessitate advanced purification techniques .
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Pharmacokinetic Profiling: Absence of in vivo data on bioavailability, metabolism, and toxicity limits translational potential .
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize AChE inhibition and selectivity.
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In Vivo Efficacy Models: Testing in neurodegenerative disease models to validate therapeutic utility.
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